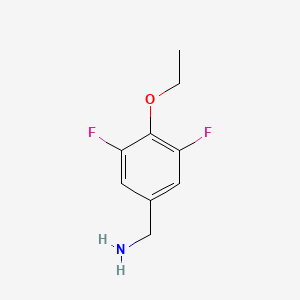

4-Ethoxy-3,5-difluorobenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxy-3,5-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4H,2,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFNQIUQXUZZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Rationale for 4-Ethoxy-3,5-difluorobenzylamine

An In-Depth Technical Guide to the Molecular Structure and Properties of 4-Ethoxy-3,5-difluorobenzylamine

A Note on the Subject Matter: As a Senior Application Scientist, it is crucial to begin this guide with a clarification. At the time of this writing, this compound is not a widely documented compound in commercially available databases or the broader scientific literature. Therefore, this technical guide has been constructed as a theoretical and predictive exploration of its molecular structure, properties, and potential synthesis. The insights and protocols herein are derived from established principles of organic chemistry and an analysis of structurally related, well-documented isomers. This guide is intended for researchers, scientists, and drug development professionals who are interested in the potential of this novel molecule and require a robust theoretical foundation for its future synthesis and characterization.

The strategic incorporation of fluorine atoms and ether functionalities into small molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong C-F bonds, can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1] Similarly, the ethoxy group can improve solubility and modulate a molecule's pharmacokinetic profile. The combination of these features in a benzylamine scaffold—a common motif in bioactive compounds—suggests that this compound could be a valuable building block for the synthesis of novel therapeutics and agrochemicals.[2] This guide will provide a comprehensive theoretical overview of this promising, yet underexplored, molecule.

Predicted Molecular Structure and Physicochemical Properties

The molecular structure of this compound features a central benzene ring substituted with two fluorine atoms at the 3 and 5 positions, an ethoxy group at the 4 position, and a methylamine group at the 1 position.

Structural Visualization

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 4-Ethoxy-3,5-difluorobenzonitrile

-

Reaction Setup: To a solution of 3,5-Difluoro-4-hydroxybenzonitrile (1 equivalent) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.5 equivalents).

-

Addition of Reagent: Add ethyl iodide (C₂H₅I, 1.5 equivalents) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel to obtain pure 4-Ethoxy-3,5-difluorobenzonitrile.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Reagent: Cool the suspension to 0 °C. Add a solution of 4-Ethoxy-3,5-difluorobenzonitrile (1 equivalent) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Isolation and Purification: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the combined filtrate under reduced pressure. Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by vacuum distillation or column chromatography to yield this compound.

Predicted Spectroscopic Data for Structural Elucidation

The following spectroscopic signatures are predicted for this compound and would be crucial for its characterization.

| Spectroscopic Data | Predicted Values and Patterns |

| ¹H NMR | - Aromatic protons: A singlet or a narrow triplet (due to coupling with two equivalent fluorine atoms) in the range of 6.8-7.2 ppm. - Benzylic protons (-CH₂-NH₂): A singlet at approximately 3.8-4.0 ppm. - Ethoxy protons (-O-CH₂-CH₃): A quartet at around 4.0-4.2 ppm and a triplet at 1.3-1.5 ppm. - Amine protons (-NH₂): A broad singlet that may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons: Signals in the range of 100-160 ppm. The carbons attached to fluorine will show large C-F coupling constants. - Benzylic carbon (-CH₂-NH₂): A signal around 40-45 ppm. - Ethoxy carbons (-O-CH₂-CH₃): Signals around 65-70 ppm and 14-16 ppm. |

| ¹⁹F NMR | - A single resonance is expected for the two equivalent fluorine atoms. |

| IR Spectroscopy (cm⁻¹) | - N-H stretch: 3300-3400 (a doublet for the primary amine). - C-H stretch (aliphatic): 2850-3000. - C-H stretch (aromatic): 3000-3100. - C=C stretch (aromatic): 1500-1600. - C-O stretch (ether): 1200-1250. - C-F stretch: 1100-1300. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 187. - Key Fragments: Loss of NH₂ (m/z = 171), loss of CH₂NH₂ (m/z = 157), and fragments corresponding to the ethoxy and fluoro-substituted benzene ring. |

Potential Applications and Research Directions

Based on the known applications of its isomers, this compound is a promising candidate for several fields of research and development.

-

Pharmaceutical Development: Its structural motifs suggest it could serve as a key intermediate in the synthesis of novel drug candidates. The difluoro-ethoxy substitution pattern can be exploited to fine-tune the electronic and steric properties of molecules targeting a range of biological receptors. Isomers like 2,4-difluorobenzylamine are used in the synthesis of pharmaceuticals for neurological disorders. [1]* Agrochemicals: Many modern herbicides and insecticides incorporate fluorinated aromatic rings to enhance their efficacy and environmental stability. [2]this compound could be a valuable precursor for new agrochemical discovery programs.

-

Materials Science: The unique electronic properties conferred by the fluorine and ethoxy groups could make this molecule, or polymers derived from it, of interest in the development of advanced materials with specific dielectric or thermal properties. [1]

Safety and Handling

While specific toxicity data for this compound is unavailable, it is prudent to handle it with the same precautions as its isomers. Related difluorobenzylamines are classified as corrosive and can cause severe skin burns and eye damage. [3][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound represents a molecule of significant synthetic potential that remains to be fully explored. This technical guide provides a robust theoretical framework for its molecular structure, physicochemical properties, and a plausible synthetic route. The predictions and protocols outlined herein are intended to serve as a valuable resource for researchers poised to synthesize and characterize this novel compound, thereby unlocking its potential in drug discovery, agrochemicals, and materials science. The experimental validation of the theoretical data presented in this guide will be a critical next step in establishing the utility of this promising chemical entity.

References

- PubChem. (n.d.). 2,4-Difluorobenzylamine. National Center for Biotechnology Information. Retrieved from a source providing information on the chemical and physical properties of 2,4-Difluorobenzylamine.

- PubChem. (n.d.). 3,5-Difluorobenzylamine. National Center for Biotechnology Information. Retrieved from a source detailing the properties and identifiers of 3,5-Difluorobenzylamine.

- Chem-Impex. (n.d.). 2,4-Difluorobenzylamine. Retrieved from a supplier website describing the applications and properties of 2,4-Difluorobenzylamine.

- Sigma-Aldrich. (n.d.). 3,5-Difluorobenzylamine. Merck.

- ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE.

- ChemicalBook. (n.d.). 2,4-Difluorobenzylamine.

- Sigma-Aldrich. (n.d.). 3,4-Difluorobenzylamine. Merck.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2,4-Difluorobenzylamine.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Ethoxy-3,5-difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxy-3,5-difluorobenzylamine is a key building block in the synthesis of various pharmaceutical compounds, making its efficient and scalable production a topic of significant interest in medicinal chemistry and process development. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate. We will delve into three core strategies: the reductive amination of 4-ethoxy-3,5-difluorobenzaldehyde, the reduction of 4-ethoxy-3,5-difluorobenzonitrile, and a classical approach involving benzylic halogenation followed by amination. This guide will not only present detailed, step-by-step experimental protocols but also explore the underlying chemical principles, the rationale behind procedural choices, and a comparative analysis of the different routes to aid researchers in selecting the most suitable method for their specific needs.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 3,5-difluorobenzyl moiety, in particular, is a prevalent scaffold in a range of biologically active molecules. The further substitution with an ethoxy group at the 4-position modulates the electronic and steric properties of the ring, offering fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. Consequently, the efficient synthesis of this compound is a critical step in the development of numerous therapeutic agents. This guide aims to provide a detailed and practical resource for the synthesis of this important intermediate.

Pathway 1: Reductive Amination of 4-Ethoxy-3,5-difluorobenzaldehyde

This is arguably the most convergent and widely utilized approach for the synthesis of this compound. The strategy relies on the initial preparation of the corresponding benzaldehyde, followed by its conversion to the primary amine via reductive amination.

Step 1a: Synthesis of 3,5-Difluoro-4-hydroxybenzaldehyde

The synthesis of the key intermediate, 4-ethoxy-3,5-difluorobenzaldehyde, typically begins with the commercially available 3,5-difluoro-4-hydroxybenzaldehyde. Should a synthesis from more fundamental precursors be required, various methods for the formylation of fluorinated phenols can be employed.

Step 1b: Etherification to 4-Ethoxy-3,5-difluorobenzaldehyde

The conversion of the phenolic hydroxyl group to an ethoxy ether is a standard transformation, most commonly achieved via a Williamson ether synthesis.[1] This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an ethylating agent.[2][3]

Experimental Protocol: Williamson Ether Synthesis

-

Materials: 3,5-difluoro-4-hydroxybenzaldehyde, ethyl iodide (or ethyl bromide), potassium carbonate (K₂CO₃), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Procedure:

-

To a solution of 3,5-difluoro-4-hydroxybenzaldehyde in DMF, add an excess of anhydrous potassium carbonate.

-

Stir the suspension vigorously and add ethyl iodide dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-ethoxy-3,5-difluorobenzaldehyde.

-

Purify the product by column chromatography on silica gel or by recrystallization.

-

Causality of Experimental Choices:

-

Potassium Carbonate: A mild base is used to deprotonate the phenol without causing unwanted side reactions.

-

Polar Aprotic Solvent: DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the potassium cation, leaving the carbonate and phenoxide more reactive.

-

Excess Ethylating Agent: A slight excess of ethyl iodide ensures complete conversion of the starting material.

Step 1c: Reductive Amination to this compound

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[4] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a suitable hydride reagent.[5] For the synthesis of a primary amine, ammonia or an ammonia source is used. Sodium triacetoxyborohydride is a particularly mild and selective reducing agent for this transformation, tolerating a wide range of functional groups.[4][5][6][7]

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

-

Materials: 4-ethoxy-3,5-difluorobenzaldehyde, ammonia solution (e.g., 7N in methanol), sodium triacetoxyborohydride (NaBH(OAc)₃), and a chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-ethoxy-3,5-difluorobenzaldehyde in DCE.

-

Add a solution of ammonia in methanol and stir the mixture at room temperature for a period to allow for imine formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction is often mildly exothermic.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography or by acid-base extraction.

-

Self-Validating System:

-

The progress of the reaction can be easily monitored by the disappearance of the aldehyde spot and the appearance of the more polar amine spot on a TLC plate.

-

The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of Pathway 1:

Caption: Reductive Amination Pathway.

Pathway 2: Reduction of 4-Ethoxy-3,5-difluorobenzonitrile

An alternative and also highly effective route to the target benzylamine involves the synthesis and subsequent reduction of the corresponding benzonitrile.

Step 2a: Synthesis of 4-Ethoxy-3,5-difluorobenzonitrile

Similar to the aldehyde synthesis, this step typically starts with a commercially available precursor, 4-amino-3,5-difluorobenzonitrile, which can be converted to the hydroxyl derivative and then etherified. Alternatively, a nucleophilic aromatic substitution on a suitably activated difluorobenzene derivative can be employed. A plausible route involves the etherification of 4-hydroxy-3,5-difluorobenzonitrile.

Experimental Protocol: Etherification of 4-Hydroxy-3,5-difluorobenzonitrile

-

This reaction follows the same principles as the Williamson ether synthesis described in Pathway 1, Step 1b. The starting material would be 4-hydroxy-3,5-difluorobenzonitrile.

Step 2b: Reduction of 4-Ethoxy-3,5-difluorobenzonitrile

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Two common methods are catalytic hydrogenation and reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: LiAlH₄ Reduction

-

Materials: 4-ethoxy-3,5-difluorobenzonitrile, lithium aluminum hydride (LiAlH₄), and an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

-

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 4-ethoxy-3,5-difluorobenzonitrile in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for some time, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude benzylamine.

-

Purify as described in Pathway 1.

-

Causality of Experimental Choices:

-

Anhydrous Conditions: LiAlH₄ reacts violently with water, so all glassware must be dry and anhydrous solvents must be used.

-

Fieser Workup: This specific workup procedure is designed to safely quench the reactive LiAlH₄ and produce a granular, easily filterable aluminum salt byproduct.[8]

Experimental Protocol: Catalytic Hydrogenation

-

Materials: 4-ethoxy-3,5-difluorobenzonitrile, a hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon), a suitable solvent (e.g., ethanol or methanol saturated with ammonia), and a hydrogen source.

-

Procedure:

-

Dissolve 4-ethoxy-3,5-difluorobenzonitrile in the chosen solvent.

-

Add the hydrogenation catalyst. The use of an ammonia-saturated solvent helps to suppress the formation of secondary amine byproducts.

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature or with gentle heating.

-

Monitor the reaction by observing the uptake of hydrogen.

-

Once the reaction is complete, carefully filter the catalyst through a pad of celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.

-

Visualization of Pathway 2:

Caption: Nitrile Reduction Pathway.

Pathway 3: Benzylic Halogenation and Subsequent Amination

This classical approach involves the formation of a reactive benzyl halide intermediate, which is then converted to the primary amine.

Step 3a: Synthesis of 4-Ethoxy-3,5-difluorotoluene

This pathway would likely start from 3,5-difluorotoluene, which would undergo nitration, reduction, diazotization to a phenol, and then etherification to yield 4-ethoxy-3,5-difluorotoluene. This multi-step preparation of the starting material makes this pathway less convergent than the others.

Step 3b: Benzylic Bromination

The benzylic position of 4-ethoxy-3,5-difluorotoluene can be selectively brominated using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.

Step 3c: Amination via the Delepine Reaction

The Delepine reaction is a reliable method for the synthesis of primary amines from alkyl halides.[9] It involves the reaction of the benzyl halide with hexamethylenetetramine (urotropine) to form a quaternary ammonium salt, which is then hydrolyzed under acidic conditions to yield the primary amine.

Experimental Protocol: Delepine Reaction

-

Materials: 4-ethoxy-3,5-difluorobenzyl bromide, hexamethylenetetramine, a solvent like chloroform or dichloromethane, and ethanolic hydrochloric acid for hydrolysis.

-

Procedure:

-

Dissolve 4-ethoxy-3,5-difluorobenzyl bromide and hexamethylenetetramine in chloroform and reflux the mixture. The quaternary ammonium salt will precipitate out of the solution.

-

Filter the solid salt and wash it with a non-polar solvent.

-

Hydrolyze the salt by refluxing it in a mixture of ethanol and concentrated hydrochloric acid.

-

After hydrolysis, cool the reaction mixture and neutralize it with a base (e.g., NaOH solution) to liberate the free amine.

-

Extract the amine with an organic solvent, dry the organic layer, and concentrate it to obtain the crude product.

-

Purify as previously described.

-

Visualization of Pathway 3:

Caption: Halogenation-Amination Pathway.

Comparative Analysis and Conclusion

| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages |

| 1. Reductive Amination | 3,5-Difluoro-4-hydroxybenzaldehyde, Ethylating agent, Ammonia source | Etherification, Reductive Amination | Convergent, High-yielding, Mild conditions, Good functional group tolerance | Requires handling of ammonia |

| 2. Nitrile Reduction | 4-Hydroxy-3,5-difluorobenzonitrile, Ethylating agent, Reducing agent | Etherification, Nitrile Reduction | High-yielding, Well-established reactions | Requires strong, hazardous reducing agents like LiAlH₄, or high-pressure hydrogenation equipment |

| 3. Halogenation/Amination | 4-Ethoxy-3,5-difluorotoluene, Brominating agent, Hexamethylenetetramine | Benzylic Bromination, Delepine Reaction | Classical and reliable method | Less convergent, Multi-step synthesis of starting material, Use of toxic reagents like CCl₄ |

For most laboratory and process scale applications, Pathway 1 (Reductive Amination) is likely the most advantageous route for the synthesis of this compound. Its convergent nature, coupled with the use of mild and selective reagents like sodium triacetoxyborohydride, makes it an efficient and reliable method. Pathway 2 offers a robust alternative, particularly if the nitrile intermediate is readily available, although it involves more hazardous reagents or specialized equipment. Pathway 3, while chemically sound, is less efficient due to the longer synthetic sequence required to prepare the starting material. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the equipment and safety infrastructure available to the researcher.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

-

Bronson, T. (2020, October 20). Williamson Ether Synthesis. YouTube. [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. (n.d.). Delépine Reaction. [Link]

-

Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzene. [Link]

-

Wikipedia. (2023, November 29). Delépine reaction. [Link]

-

Williamson Ether Synthesis. (n.d.). In Chem-Station Int. Ed.[Link]

Sources

- 1. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]

- 2. francis-press.com [francis-press.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. scribd.com [scribd.com]

- 7. 3,5-二氟苄胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

Spectroscopic Characterization of 4-Ethoxy-3,5-difluorobenzylamine: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure and electronic properties is paramount. 4-Ethoxy-3,5-difluorobenzylamine, a fluorinated aromatic amine, represents a scaffold of significant interest due to the unique physicochemical properties imparted by its substituents. The ethoxy group can modulate lipophilicity and metabolic stability, while the fluorine atoms can influence binding affinity, pKa, and membrane permeability. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are critical for the unambiguous identification and characterization of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its interpretation rooted in fundamental principles and practical considerations.

Molecular Structure and Key Features

A clear visualization of the molecular structure is the foundation of any spectroscopic analysis.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.

Methodology Insight: The Choice of Solvent and Standard

The choice of a deuterated solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single deuterium lock signal. However, for amines, the acidic proton of the amino group can undergo exchange with residual protons in the solvent, leading to peak broadening. In such cases, dimethyl sulfoxide-d₆ (DMSO-d₆) can be a better choice as it slows down this exchange process, resulting in sharper NH₂ signals. For the purpose of this guide, we will consider the spectra as if they were acquired in CDCl₃, a common practice, with a note on the expected appearance in DMSO-d₆. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H | ~6.9 - 7.1 | Triplet (t) | J(H,F) ≈ 2-3 | 2H |

| -CH₂- (benzyl) | ~3.8 - 4.0 | Singlet (s) | - | 2H |

| -O-CH₂- (ethyl) | ~4.0 - 4.2 | Quartet (q) | J(H,H) ≈ 7 | 2H |

| -NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | - | 2H |

| -CH₃ (ethyl) | ~1.4 - 1.6 | Triplet (t) | J(H,H) ≈ 7 | 3H |

Interpretation and Rationale:

-

Aromatic Protons (Ar-H): The two aromatic protons are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The small H-F coupling constant is characteristic of meta-coupling.

-

Benzylic Protons (-CH₂-): These protons are adjacent to the aromatic ring and the nitrogen atom. Their chemical shift is downfield due to the electron-withdrawing nature of the aromatic ring. They are expected to appear as a singlet as there are no adjacent protons.

-

Ethyl Group Protons (-O-CH₂- and -CH₃): The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three methyl protons. The methyl protons appear as a triplet due to coupling with the two methylene protons, with a typical coupling constant of ~7 Hz.

-

Amine Protons (-NH₂): The chemical shift of the amine protons can be highly variable and depends on concentration, temperature, and solvent. The peak is often broad due to quadrupole broadening and hydrogen exchange. In DMSO-d₆, this peak would likely be sharper.

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides insights into their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-F | ~155 - 160 | Doublet (d) |

| C-O | ~145 - 150 | Singlet (s) |

| C-CH₂NH₂ | ~130 - 135 | Triplet (t) |

| C-H | ~105 - 110 | Singlet (s) |

| -O-CH₂- | ~65 - 70 | Singlet (s) |

| -CH₂-NH₂ | ~45 - 50 | Singlet (s) |

| -CH₃ | ~14 - 16 | Singlet (s) |

Interpretation and Rationale:

-

Aromatic Carbons: The carbon atoms directly bonded to fluorine (C-F) will appear at a very downfield chemical shift and will be split into a doublet due to one-bond C-F coupling. The carbon attached to the ethoxy group (C-O) will also be downfield. The carbon bearing the benzylamine group will be split into a triplet due to two-bond C-F coupling. The carbons bonded to hydrogen will appear in the aromatic region.

-

Aliphatic Carbons: The chemical shifts of the ethyl and benzyl methylene carbons are in the expected aliphatic region.

¹⁹F NMR Spectroscopy: A Powerful Tool for Fluorinated Compounds

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[1][2]

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | ~ -110 to -120 | Singlet (s) |

Interpretation and Rationale:

-

Due to the symmetry of the molecule, the two fluorine atoms are chemically equivalent and are expected to give a single signal in the ¹⁹F NMR spectrum. The chemical shift is reported relative to a standard such as CFCl₃ (δ = 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3250 | N-H stretch (asymmetric and symmetric) | Medium |

| 3000 - 2850 | C-H stretch (aliphatic) | Medium |

| 1600 - 1580 | C=C stretch (aromatic) | Medium-Strong |

| 1650 - 1580 | N-H bend (scissoring) | Medium |

| 1300 - 1000 | C-N stretch | Medium |

| 1250 - 1000 | C-O stretch | Strong |

| 1150 - 1000 | C-F stretch | Strong |

Interpretation and Rationale:

-

N-H Vibrations: The presence of a primary amine is indicated by two bands in the N-H stretching region, corresponding to the asymmetric and symmetric vibrations. An N-H bending vibration is also expected.[3][4]

-

C-H Vibrations: The C-H stretching of the ethyl and benzyl groups will appear in the typical aliphatic region.

-

Aromatic C=C Stretch: The aromatic ring will show characteristic C=C stretching absorptions.

-

C-N, C-O, and C-F Stretches: The spectrum will be characterized by strong absorption bands corresponding to the C-N, C-O, and C-F stretching vibrations, confirming the presence of these functional groups.

Figure 3: Predicted major fragmentation pathways for this compound.

Interpretation of Fragmentation:

-

Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen radical to form a stable iminium ion at m/z 186.

-

Loss of a Methyl Radical: Fragmentation of the ethoxy group can lead to the loss of a methyl radical, resulting in a fragment at m/z 172.

-

Loss of an Ethyl Radical: Loss of the entire ethyl group from the ethoxy moiety would produce a fragment at m/z 158.

-

Loss of Ethylene Oxide: A rearrangement followed by the loss of ethylene oxide (C₂H₄O) could lead to a fragment at m/z 141.

-

Benzylic Cleavage: Cleavage of the C-C bond between the benzyl CH₂ and the aromatic ring is a common fragmentation pathway for benzyl compounds, leading to the formation of a tropylium ion or a substituted benzyl cation. The fragment at m/z 128 likely corresponds to the difluorobenzyl cation.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and characterization. While experimental data for this specific molecule is not widely available in public databases, the principles outlined in this guide, based on the analysis of related structures and predictive methods, offer a reliable approach for its identification. This multi-faceted spectroscopic approach ensures a high degree of confidence in the structural assignment, a critical step in the advancement of research and development programs involving this promising molecular scaffold.

References

-

PubChem. 3,5-Difluorobenzylamine. National Center for Biotechnology Information. [Link]

-

PubChem. 2,4-Difluorobenzylamine. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0246418). [Link]

-

University of Calgary. IR: amines. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Giraud, S., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry, 40(3), 362–372. [Link]

-

El-Elimat, T., et al. (2019). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic toxicology, 37(2), 335–353. [Link]

Sources

A Comprehensive Technical Guide to the Purity and Characterization of 4-Ethoxy-3,5-difluorobenzylamine

Abstract: 4-Ethoxy-3,5-difluorobenzylamine is a key building block in modern medicinal chemistry, valued for the unique properties conferred by its fluorinated aromatic scaffold. The precise control of its purity and a thorough understanding of its structural characteristics are paramount for its successful application in drug discovery and development, where even trace impurities can lead to unforeseen toxicological profiles or diminished therapeutic efficacy. This guide provides an in-depth framework for the purification, comprehensive characterization, and purity assessment of this compound. We detail field-proven methodologies, from chromatographic purification to a multi-technique analytical approach, emphasizing the causal relationships behind experimental choices. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and self-validating system for ensuring the quality of critical pharmaceutical intermediates.

Introduction: The Strategic Importance of Fluorinated Building Blocks

Fluorine-containing molecules are of immense interest in pharmaceutical development. The strategic incorporation of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound, in particular, serves as a versatile intermediate for introducing a fluorinated phenylmethylamine moiety, a common pharmacophore in active pharmaceutical ingredients (APIs).

The absolute purity and unambiguous structural identity of such a building block are not merely a matter of quality control; they are foundational to the integrity of the entire drug development cascade. Impurities originating from the synthesis—such as starting materials, by-products, or degradation products—can have significant consequences.[2][3] Therefore, a rigorous and orthogonal analytical strategy is essential. This guide outlines such a strategy, grounded in the principles of the International Council for Harmonisation (ICH) Q3A guidelines, which mandate the identification and control of impurities in new drug substances.[2][4]

Synthetic Context and Anticipated Impurity Profile

To design an effective purification and characterization strategy, one must first understand the potential impurities that can arise from the manufacturing process.[3] A common synthetic route to substituted benzylamines is the reduction of the corresponding benzonitrile.

A plausible synthesis for this compound could start from 3,5-difluorobenzonitrile, proceeding through nitration, reduction of the nitro group to an amine, diazotization to a phenol, Williamson ether synthesis to install the ethoxy group, and finally, reduction of the nitrile to the target benzylamine. A more direct, albeit potentially challenging, route involves the direct reduction of a precursor like 4-Ethoxy-3,5-difluorobenzonitrile.

Considering the common reduction route from the nitrile (a method described for the analogous 3,5-difluorobenzylamine[4]), the following impurity profile can be anticipated:

-

Process-Related Impurities:

-

Unreacted Starting Material: 4-Ethoxy-3,5-difluorobenzonitrile.

-

Intermediates: Potential partially reduced species.

-

Catalyst Residues: Traces of metals (e.g., Nickel, Palladium) if catalytic hydrogenation is used.

-

-

Degradation Products:

-

Oxidation Products: The benzylamine moiety can be susceptible to oxidation, especially if exposed to air over time.

-

De-ethylation Products: Potential cleavage of the ether linkage under harsh conditions, leading to 4-Hydroxy-3,5-difluorobenzylamine.

-

A comprehensive analytical approach must be capable of separating, identifying, and quantifying these potential impurities to levels stipulated by regulatory guidelines.[4]

Purification Strategy: From Crude Material to High-Purity Intermediate

Achieving the high purity (>99.5%) required for pharmaceutical applications typically involves a multi-step purification process. For a liquid amine like this compound, vacuum distillation followed by flash column chromatography is a highly effective combination.

Rationale for Method Selection:

-

Vacuum Distillation: This is an excellent initial step for bulk purification of liquid products. By reducing the pressure, the boiling point is lowered, preventing thermal degradation of the amine. It efficiently removes non-volatile impurities (e.g., catalyst residues, salts) and some volatile impurities with significantly different boiling points.

-

Flash Column Chromatography: This technique is indispensable for removing structurally similar impurities that co-distill with the product. The choice of silica gel as the stationary phase and a gradient elution with a non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate) allows for fine separation based on polarity differences between the target compound and its impurities. The basicity of the amine requires the addition of a small amount of a tailing suppressor, such as triethylamine (Et₃N), to the mobile phase to ensure sharp, symmetrical peaks.

Workflow for Purification and Characterization

The overall process from receiving a crude synthetic batch to releasing a fully characterized, high-purity compound is illustrated below. This workflow ensures that each step validates the next, forming a cohesive and trustworthy quality control system.

Caption: Integrated workflow for the purification and quality control of this compound.

Comprehensive Characterization: A Multi-Technique Approach

No single analytical technique is sufficient to fully characterize a pharmaceutical intermediate. A self-validating system relies on the convergence of data from multiple, orthogonal methods.

Chromatographic Purity Assessment

Chromatography is the gold standard for quantifying the purity of an organic compound by separating it from its impurities. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) should be employed.

HPLC is the primary method for purity assessment due to its high resolution and sensitivity for non-volatile organic impurities.

-

Rationale: A reversed-phase C18 column is the workhorse for moderately polar compounds. A gradient elution from high aqueous content to high organic content ensures that impurities across a wide polarity range are eluted and detected. UV detection is suitable as the benzene ring is a strong chromophore.

-

Instrumentation & Conditions:

-

Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detector: UV at 254 nm

-

Sample Prep: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of 50:50 Acetonitrile:Water.

-

GC-MS is ideal for assessing volatile impurities and provides a secondary, orthogonal confirmation of identity and purity.[5][6] It is particularly useful for detecting residual solvents or low-boiling point by-products.

-

Rationale: A general-purpose, low-polarity column like a DB-5 (or equivalent 5% phenyl-methylpolysiloxane) provides excellent separation for a wide range of analytes. A temperature ramp is used to elute compounds with varying boiling points. Mass spectrometry provides both quantification (from the total ion chromatogram) and identification (from the mass spectrum).

-

Instrumentation & Conditions:

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

-

MS Transfer Line: 280 °C

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Mass Range: 40-450 amu

-

Sample Prep: Dissolve ~2 mg in 1 mL of Methanol or Ethyl Acetate.

-

| Table 1: Representative Chromatographic Purity Data | |

| Analysis Method | Result |

| HPLC Purity (Area %) | 99.85% |

| GC Purity (Area %) | 99.91% |

| Major Impurity (HPLC) | |

| Relative Retention Time (RRT) | 1.15 |

| Area % | 0.08% |

| Identity Confirmation (GC-MS) | |

| Retention Time | ~10.5 min (under specified conditions) |

| Molecular Ion (m/z) | 187 (Observed) |

Structural Elucidation and Identity Confirmation

Spectroscopic methods provide definitive structural information, confirming that the main peak observed in the chromatograms corresponds to the correct molecule.

NMR is the most powerful tool for unambiguous structure elucidation. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all essential.[7][8]

-

Rationale: ¹H NMR confirms the presence and connectivity of proton-bearing groups (ethoxy, benzyl, aromatic). ¹³C NMR confirms the carbon skeleton. ¹⁹F NMR is highly sensitive to the local electronic environment and provides a clean window for observing the fluorine atoms, which is critical for confirming the substitution pattern.[9][10][11] Couplings between H, C, and F nuclei provide definitive proof of connectivity.

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

| Table 2: Predicted NMR Spectral Data for this compound (in CDCl₃) | |||

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.00 | Triplet (t) | H-2, H-6 (Aromatic) |

| ~4.10 | Quartet (q) | -O-CH₂ -CH₃ | |

| ~3.85 | Singlet (s) | -CH₂ -NH₂ | |

| ~1.60 | Broad Singlet (br s) | -CH₂-NH₂ | |

| ~1.45 | Triplet (t) | -O-CH₂-CH₃ | |

| ¹³C NMR | ~158 | Triplet (t, JCF) | C-3, C-5 |

| ~145 | Triplet (t, JCF) | C-4 | |

| ~135 | Singlet (s) | C-1 | |

| ~105 | Triplet (t, JCF) | C-2, C-6 | |

| ~65 | Singlet (s) | -O -CH₂-CH₃ | |

| ~46 | Singlet (s) | -CH₂ -NH₂ | |

| ~15 | Singlet (s) | -O-CH₂-CH₃ | |

| ¹⁹F NMR | ~ -115 to -130 | Singlet or Multiplet | Ar-F |

Performed concurrently with GC analysis, MS confirms the molecular weight and provides structural information based on fragmentation patterns.

-

Rationale: Electron Ionization (EI) provides a reproducible fragmentation pattern that serves as a molecular fingerprint. The molecular ion (M⁺) confirms the molecular weight. Key fragments, such as the loss of an ethyl group or the formation of the difluorotropylium ion, corroborate the proposed structure.

-

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z = 187

-

Base Peak: m/z = 158 (Loss of -CH₂NH₂, forming the difluoroethoxybenzyl cation) or m/z = 127 (formation of the difluorotropylium cation).

-

Other Fragments: m/z = 109 (loss of ethoxy and HCN).

-

Multi-Technique Characterization Logic

The synergy between these techniques provides a self-validating system for quality assessment.

Caption: Orthogonal analytical approach for validating the quality of this compound.

Conclusion

The robust characterization of this compound is a critical, non-negotiable step in its use as a pharmaceutical intermediate. A purity assessment based solely on a single chromatographic method is insufficient. True scientific integrity is achieved through an orthogonal, multi-technique approach where chromatographic purity data is corroborated by definitive structural confirmation from NMR and MS. This guide has provided a comprehensive framework of validated protocols and the scientific rationale underpinning them. By adopting this self-validating workflow, researchers and drug development professionals can ensure the quality and integrity of their starting materials, thereby de-risking downstream processes and contributing to the development of safer and more effective medicines.

References

-

Angeel Oak Speciality Chemtech. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Retrieved from [Link]

-

European Medicines Agency. (2006). ICH Topic Q3A (R2): Impurities in New Drug Substances. Retrieved from [Link]

-

European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzylamine. Retrieved from [Link]

-

Scientific Research Publishing. (2020). Pharmaceutical Applications of Gas Chromatography. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for "Nickel-catalyzed reduction of aromatic nitro compounds with polymethylhydrosiloxane (PMHS)". Retrieved from [Link]

-

U.S. National Library of Medicine. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

MassBank. (2016). Benzylamine Spectrum. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

University of Southampton. (n.d.). Multinuclear and Fluorine NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)- | C17H24F2O | CID 19103501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3,5-Difluorobenzylamine CAS#: 90390-27-5 [amp.chemicalbook.com]

- 5. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Difluorobenzylamine | C7H7F2N | CID 145211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. massbank.eu [massbank.eu]

- 8. researchgate.net [researchgate.net]

- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 11. Benzylamine [webbook.nist.gov]

The Strategic Application of 4-Ethoxy-3,5-difluorobenzylamine in Modern Medicinal Chemistry: A Technical Guide

Executive Summary

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer both novel intellectual property and advantageous physicochemical and pharmacological properties is paramount. This technical guide delves into the untapped potential of 4-Ethoxy-3,5-difluorobenzylamine, a synthetically accessible building block poised for significant applications in medicinal chemistry. By dissecting the individual contributions of its constituent moieties—the benzylamine core, the vicinal fluorine atoms, and the para-ethoxy group—we will illuminate a rational path toward its utilization in the development of next-generation therapeutics. This document provides a comprehensive analysis of its synthesis, proposes key therapeutic areas for its application, and furnishes detailed experimental protocols for its biological evaluation, thereby offering a complete roadmap for researchers, scientists, and drug development professionals.

Introduction: Deconstructing the Therapeutic Potential of a Privileged Scaffold

The benzylamine motif is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active agents.[1][] Its ability to engage in crucial hydrogen bonding and ionic interactions makes it a versatile pharmacophore for targeting a diverse range of biological macromolecules. The true innovation in modern drug design, however, lies in the nuanced substitution of such core structures to fine-tune their properties. The subject of this guide, this compound, represents a compelling convergence of three key structural features, each contributing to a unique and advantageous pharmacological profile.

-

The Benzylamine Core: A well-established pharmacophore known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[3][4]

-

The 3,5-Difluorophenyl Moiety: The strategic placement of fluorine atoms ortho to the benzylamine linkage introduces profound electronic and conformational effects. Fluorine's high electronegativity can modulate the pKa of the benzylamine, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding.[5] Furthermore, fluorine substitution is a well-established strategy to block metabolic oxidation, thereby enhancing pharmacokinetic stability.[6]

-

The 4-Ethoxy Group: The para-ethoxy substituent offers a valuable tool for modulating lipophilicity and metabolic stability. As a bioisostere for other small alkyl or hydroxyl groups, the ethoxy moiety can improve oral bioavailability and fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[7]

This guide will systematically explore the synthesis of this promising scaffold, propose its application in key therapeutic areas based on structure-activity relationships of analogous compounds, and provide detailed protocols for its biological characterization.

Synthesis of this compound: A Rational and Scalable Approach

A robust and scalable synthetic route is critical for the successful application of any building block in a drug discovery program. The proposed synthesis of this compound is a multi-step process commencing from commercially available starting materials and employing well-established, high-yielding chemical transformations.

Proposed Synthetic Pathway

The overall synthetic strategy is depicted below:

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-3,5-difluorobenzonitrile

-

Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction on 3,4,5-trifluorobenzonitrile. The para-fluorine is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the nitrile group and the flanking fluorine atoms. Sodium hydroxide serves as the nucleophile.

-

Protocol:

-

To a solution of 3,4,5-trifluorobenzonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium hydroxide (1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-hydroxy-3,5-difluorobenzonitrile.

-

Step 2: Synthesis of 4-Ethoxy-3,5-difluorobenzonitrile

-

Rationale: This transformation is achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers.[8][9][10] The phenolic proton of 4-hydroxy-3,5-difluorobenzonitrile is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace the halide from an ethylating agent.

-

Protocol:

-

Suspend 4-hydroxy-3,5-difluorobenzonitrile (1.0 eq) and potassium carbonate (1.5 eq) in acetone or DMF.

-

Add ethyl iodide or ethyl bromide (1.2 eq) to the mixture.

-

Heat the reaction to reflux and monitor for completion by TLC or LC-MS.

-

After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-ethoxy-3,5-difluorobenzonitrile.

-

Step 3: Synthesis of this compound

-

Rationale: The final step involves the reduction of the nitrile functionality to a primary amine. Catalytic hydrogenation using Raney Nickel is a common and effective method for this transformation, often providing high yields under relatively mild conditions.[11][12][13]

-

Protocol:

-

Dissolve 4-ethoxy-3,5-difluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol saturated with ammonia. The ammonia helps to suppress the formation of secondary amine byproducts.

-

Add a catalytic amount of Raney Nickel slurry to the solution.

-

Hydrogenate the mixture in a Parr shaker or a similar hydrogenation apparatus under a hydrogen atmosphere (typically 50-100 psi) at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the desired product, this compound.

-

Potential Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive scaffold for targeting several important classes of biological targets. The following sections outline potential therapeutic areas where this building block could be instrumental.

G-Protein Coupled Receptors (GPCRs)

Rationale: Benzylamine derivatives are well-represented among GPCR ligands, particularly for receptors in the central nervous system (CNS).[14] The basic amine can form a key salt bridge with an acidic residue (e.g., aspartate) in the transmembrane domain of many aminergic GPCRs. The difluoro-substitution pattern can enhance binding affinity and selectivity, while the ethoxy group can be optimized to improve brain penetration and metabolic stability.

Potential Targets:

-

Dopamine Receptors (e.g., D2, D3) for antipsychotic or anti-Parkinsonian agents.

-

Serotonin Receptors (e.g., 5-HT2A, 5-HT7) for antidepressants, anxiolytics, or cognitive enhancers.

-

Adrenergic Receptors (e.g., α2C, β3) for cardiovascular or metabolic disorders.

Kinase Inhibitors

Rationale: While not a classic "hinge-binding" motif, the benzylamine scaffold can be incorporated into kinase inhibitors that target other regions of the ATP-binding site or allosteric pockets. The difluorophenyl ring can engage in favorable interactions with hydrophobic pockets, and the ethoxy group can be tailored to improve solubility and cell permeability.

Potential Targets:

-

Tyrosine Kinases (e.g., EGFR, FGFR, VEGFR) for oncology applications.[15][16]

-

Serine/Threonine Kinases (e.g., ROCK, AKT, PLK) for various indications including cancer, cardiovascular disease, and neurodegenerative disorders.[17]

Monoamine Oxidase (MAO) Inhibitors

Rationale: Benzylamine itself is a substrate for MAO-B, and substituted benzylamines are a well-known class of MAO inhibitors.[1][][18][19] The 3,5-difluoro substitution pattern could confer selectivity for MAO-B over MAO-A, which is often desirable to avoid the "cheese effect" associated with non-selective MAOIs. The ethoxy group can be used to optimize the ADME properties of the inhibitor.

Potential Therapeutic Areas:

-

Parkinson's Disease

-

Alzheimer's Disease

-

Depression

Experimental Workflows for Biological Evaluation

A systematic evaluation of the biological activity and drug-like properties of derivatives of this compound is essential. The following workflows outline key in vitro assays.

Primary Screening and Lead Identification Workflow

Caption: A streamlined workflow for primary screening and hit-to-lead identification.

Detailed In Vitro Assay Protocols

4.2.1. GPCR Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of test compounds for a specific GPCR.

-

Protocol:

-

Prepare cell membranes expressing the target GPCR.

-

In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the test compound.

-

For non-specific binding determination, include wells with a high concentration of a known, non-radiolabeled antagonist.

-

Incubate the plate at room temperature for a defined period to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

4.2.2. Kinase Inhibition Assay

-

Objective: To determine the potency (IC50) of test compounds against a specific kinase.

-

Protocol:

-

In a 96-well plate, add the kinase enzyme, a suitable substrate (peptide or protein), and varying concentrations of the test compound.

-

Initiate the kinase reaction by adding ATP (often at its Km concentration).

-

Incubate the plate at 30 °C for a defined period.

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as a phosphospecific antibody-based ELISA, fluorescence polarization, or a luminescence-based assay that measures the amount of ADP produced.

-

Calculate the percent inhibition of kinase activity at each concentration of the test compound and determine the IC50 value by non-linear regression.

-

4.2.3. Monoamine Oxidase (MAO) Activity Assay

-

Objective: To determine the inhibitory activity (IC50) and selectivity of test compounds for MAO-A and MAO-B.

-

Protocol:

-

Use commercially available recombinant human MAO-A and MAO-B enzymes.

-

In separate 96-well plates for each enzyme, add the enzyme, varying concentrations of the test compound, and a suitable substrate (e.g., kynuramine for both, or a selective substrate if preferred).

-

The oxidation of the substrate by MAO produces hydrogen peroxide, which can be detected using a coupled reaction with horseradish peroxidase and a fluorogenic probe (e.g., Amplex Red).

-

Incubate the plates at 37 °C and monitor the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 values for MAO-A and MAO-B and calculate the selectivity index (IC50 MAO-A / IC50 MAO-B).

-

In Vitro ADME Profiling

A crucial aspect of drug discovery is the early assessment of a compound's pharmacokinetic properties.

Table 1: Key In Vitro ADME Assays

| Assay | Purpose | Experimental System | Key Parameters Measured |

| Microsomal Stability | To assess metabolic stability by Phase I enzymes. | Liver microsomes (human, rat, mouse) | Half-life (t1/2), Intrinsic Clearance (CLint)[20][21][22][23] |

| Caco-2 Permeability | To predict intestinal absorption and identify potential for efflux. | Caco-2 cell monolayers | Apparent permeability coefficient (Papp), Efflux Ratio[24][25][26][27] |

| Plasma Protein Binding | To determine the extent of binding to plasma proteins. | Equilibrium dialysis | Percent bound, Unbound fraction (fu) |

| hERG Inhibition | To assess the risk of cardiac toxicity. | HEK293 cells expressing the hERG channel (Patch-clamp or binding assay) | IC50[28][29][30][31][32] |

4.3.1. Microsomal Stability Assay Protocol

-

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.

-

Protocol:

-

Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat) and an NADPH-regenerating system in a phosphate buffer at 37 °C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).

-

Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).[20][33]

-

Conclusion and Future Directions

This compound represents a strategically designed molecular scaffold with significant potential for application in modern medicinal chemistry. Its synthesis is achievable through robust and scalable chemical transformations. The unique combination of a benzylamine core, a difluorinated aromatic ring, and an ethoxy substituent provides a powerful platform for developing novel therapeutics targeting GPCRs, kinases, and monoamine oxidases. The detailed experimental workflows and protocols provided in this guide offer a clear path for the biological evaluation and optimization of compounds derived from this promising building block. Further exploration of this scaffold is highly encouraged and is anticipated to yield novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.

References

- Process for synthesizing 3,4-difluorobenzonitrile. (URL: )

- Industrial preparation process for 3,4-difluorobenzonitrile. (URL: )

- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (URL: )

-

Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (URL: [Link])

-

3,5-Difluorobenzonitrile CAS 64248-63-1. (URL: [Link])

-

Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. (URL: [Link])

-

The Williamson Ether Synthesis. (URL: [Link])

-

Microsomal stability assay for human and mouse liver microsomes. (URL: [Link])

-

hERG Safety | Cyprotex ADME-Tox Solutions. (URL: [Link])

-

Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (URL: [Link])

-

Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (URL: [Link])

-

Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (URL: [Link])

-

DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (URL: [Link])

-

Chemical structures of three GPCR-targeting ligands that are in early... (URL: [Link])

-

Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. (URL: [Link])

-

Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

-

Williamson Ether Synthesis Reaction Mechanism. (URL: [Link])

-

Bioisosterism in Medicinal Chemistry. (URL: [Link])

-

Discovery of GPCR ligands for probing signal transduction pathways. (URL: [Link])

-

Herg Assay Services | Reaction Biology. (URL: [Link])

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (URL: [Link])

-

Bioisosterism: A Rational Approach in Drug Design. (URL: [Link])

-

Automated Permeability Assays for Caco-2 and MDCK Cells. (URL: [Link])

-

The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. (URL: [Link])

-

Discovery of new GPCR ligands to illuminate new biology. (URL: [Link])

-

Williamson Ether Synthesis. (URL: [Link])

-

FGFR1 Kinase Inhibitors: Close Regioisomers Adopt Divergent Binding Modes and Display Distinct Biophysical Signatures. (URL: [Link])

-

ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])

-

hERG toxicity assessment: Useful guidelines for drug design. (URL: [Link])

-

Bioisosterism | Medicinal Chemistry Class Notes. (URL: [Link])

-

Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. (URL: [Link])

-

NMR applications to GPCR recognition by peptide ligands. (URL: [Link])

-

Microsomal Stability Assay Protocol. (URL: [Link])

-

hERG screening using high quality electrophysiology assays. (URL: [Link])

-

Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (URL: [Link])

-

Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. (URL: [Link])

-

Caco-2 Permeability Assay. (URL: [Link])

-

HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (URL: [Link])

-

d. Ethyl phenyl ether can be prepared by the Williamson synthesis reactio... (URL: [Link])

-

Drug Modifications to Improve Stability. (URL: [Link])

-

Raney nickel. (URL: [Link])

-

FDA-approved kinase inhibitors containing unsymmetrically disubstituted... (URL: [Link])

-

Williamson Synthesis for Symmetrical and Unsymmetrical Ethers. (URL: [Link])

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (URL: [Link])

Sources

- 1. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Raney nickel - Wikipedia [en.wikipedia.org]

- 14. Discovery of new GPCR ligands to illuminate new biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FGFR1 Kinase Inhibitors: Close Regioisomers Adopt Divergent Binding Modes and Display Distinct Biophysical Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 21. merckmillipore.com [merckmillipore.com]

- 22. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 24. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. diva-portal.org [diva-portal.org]

- 26. enamine.net [enamine.net]

- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 28. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 29. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]

- 30. reactionbiology.com [reactionbiology.com]

- 31. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. hERG screening using high quality electrophysiology assays [metrionbiosciences.com]

- 33. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Section 1: Chemical Identification and Estimated Physicochemical Properties

An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Ethoxy-3,5-difluorobenzylamine and its Analogs

Preamble: A Note on Analogue-Based Safety Assessment

This document provides a comprehensive technical guide on the safe handling of this compound. As specific safety and toxicological data for this compound are not extensively available, this guide has been constructed by a Senior Application Scientist through a rigorous analysis of closely related structural analogs, including 2,4-difluorobenzylamine, 3,4-difluorobenzylamine, and 3,5-difluorobenzylamine. This approach, rooted in established chemical safety principles, provides a robust framework for risk assessment and management. The recommendations herein are based on the shared functional groups—a corrosive benzylamine core and metabolically significant fluorine substituents—that dictate the primary hazards.

This compound belongs to the class of substituted benzylamines. The presence of the basic amine group, combined with the electronegative fluorine atoms and the ethoxy group, defines its reactivity and physical properties. The data from structural analogs provides the basis for the estimated properties outlined below.

Table 1: Physicochemical Properties of Structurally Analogous Difluorobenzylamines

| Property | 2,4-Difluorobenzylamine | 3,4-Difluorobenzylamine | 3,5-Difluorobenzylamine | This compound (Estimate) |

|---|---|---|---|---|

| Molecular Formula | C₇H₇F₂N | C₇H₇F₂N | C₇H₇F₂N | C₉H₁₁F₂NO |

| Molecular Weight | 143.14 g/mol [1] | 143.13 g/mol | 143.13 g/mol [2] | 187.19 g/mol |

| Appearance | Colorless to light yellow/orange clear liquid | Not Specified | Colorless to almost colorless clear liquid[3] | Clear, likely colorless to pale yellow liquid |

| Boiling Point | 57 °C @ 8 mmHg | Not Specified | 184 °C (lit.) | >180 °C (likely) |

| Density | 1.22 g/mL (Specific Gravity) | 1.21 g/mL @ 25 °C (lit.) | 1.21 g/mL @ 25 °C (lit.) | ~1.2 g/mL |

| Flash Point | 68 °C | 79 °C - closed cup | 74 °C - closed cup | >70 °C (Combustible) |

Section 2: Hazard Identification and GHS Classification

The primary hazards of substituted benzylamines are consistently identified as corrosive. The amine functional group imparts basicity, leading to severe damage upon contact with skin and eyes. The entire class of compounds is also combustible.

Causality of Hazards:

-

Corrosivity: The lone pair of electrons on the nitrogen atom of the benzylamine makes the molecule basic (alkaline). Like other amines, it can cause severe chemical burns to biological tissues via saponification of fats and protein disruption.

-

Combustibility: As an organic molecule with significant carbon and hydrogen content, it will burn when exposed to a sufficient ignition source.

-

Inhalation Hazard: Vapors or mists are likely to be corrosive to the respiratory tract.[4][5]

-

Special Fluorine Hazard: Upon combustion or thermal decomposition, fluorinated organic compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[6] HF is a particularly insidious poison that requires specialized first aid.[7][8]

Table 2: Consolidated GHS Hazard Classifications from Analogs

| Hazard Class | Hazard Code | Description | GHS Pictogram |

|---|---|---|---|

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[2][3][4] | Corrosion |

| Serious Eye Damage | H318 | Causes serious eye damage[4] | Corrosion |

| Combustible Liquid | H227 | Combustible liquid[3] | Flame (often not required for this category but indicates a fire hazard) |

| Corrosive to Metals | H290 | May be corrosive to metals[4] | Corrosion |